molecular formula C15H15N3O2 B11852110 N-(8-Methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide CAS No. 391235-61-3

N-(8-Methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide

Cat. No.: B11852110
CAS No.: 391235-61-3
M. Wt: 269.30 g/mol
InChI Key: OXHJDNGDELLNCA-UHFFFAOYSA-N
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Description

N-(8-Methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide is a compound belonging to the quinoxaline family, which is known for its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-Methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core. This is followed by further functionalization to introduce the methoxy and acetamide groups . The reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often adopted to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(8-Methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in pharmaceutical and industrial applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(8-Methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting key signaling pathways. The compound’s ability to penetrate biological membranes and its selective cytotoxicity make it a promising candidate for further development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-Methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its methoxy and acetamide groups enhance its solubility and bioavailability, making it more effective in various applications compared to other similar compounds .

Biological Activity

N-(8-Methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that incorporate various organic synthesis techniques. The process often starts with the formation of the quinoxaline core followed by acetamide substitution. Specific reaction conditions, catalysts, and purification methods are crucial for achieving high yields and purity.

Anticancer Properties

Recent studies have highlighted the potential of quinoxaline derivatives, including this compound, as anticancer agents. These compounds are known to inhibit key molecular targets involved in cancer progression:

  • EGFR Inhibition : The compound exhibits inhibitory activity against the epidermal growth factor receptor (EGFR), which is crucial in many cancers. Binding affinity studies indicate that it can effectively disrupt EGFR signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Tubulin Polymerization : Similar to other quinoxaline derivatives, this compound demonstrates an ability to inhibit tubulin polymerization. This action interferes with mitotic spindle formation during cell division, contributing to its cytotoxic effects on cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Research indicates that it can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation in macrophage models. This suggests a potential mechanism involving the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • EGFR Pathway Modulation : By inhibiting EGFR activity, the compound disrupts downstream signaling pathways that promote cell survival and proliferation.
  • Microtubule Dynamics : The compound's interaction with tubulin leads to altered microtubule dynamics, resulting in cell cycle arrest.
  • Cytokine Production Inhibition : The anti-inflammatory effects are mediated through the suppression of cytokine production and modulation of immune responses.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines (e.g., A549 lung cancer cells), with IC50 values in the low micromolar range.
  • In Vivo Models : Animal models treated with this compound showed a reduction in tumor size and improved survival rates compared to control groups .

Data Table: Biological Activity Summary

Biological ActivityTargetEffectReference
AnticancerEGFRInhibition of proliferation
AnticancerTubulinDisruption of polymerization
Anti-inflammatoryCytokines (TNF-α, IL-6)Reduction in production

Properties

CAS No.

391235-61-3

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

N-(8-methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide

InChI

InChI=1S/C15H15N3O2/c1-9(19)17-14-8-16-15-12-5-4-11(20-2)7-10(12)3-6-13(15)18-14/h4-5,7-8H,3,6H2,1-2H3,(H,17,18,19)

InChI Key

OXHJDNGDELLNCA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN=C2C(=N1)CCC3=C2C=CC(=C3)OC

Origin of Product

United States

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